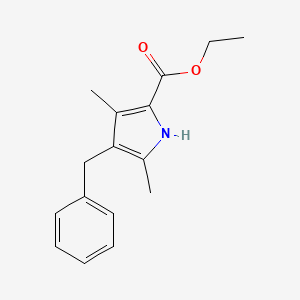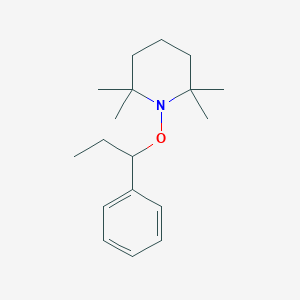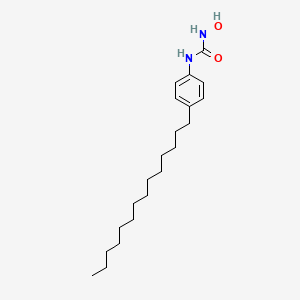
8-Phenyloctyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyloctyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are known for their bioactive properties. This compound is characterized by a phenyl group attached to an octyl chain, which is further connected to an isothiocyanate group. Isothiocyanates are derived from glucosinolates, naturally occurring compounds found in cruciferous vegetables. They have gained significant attention due to their potential chemopreventive and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Phenyloctyl isothiocyanate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts. These salts are then decomposed using desulfurylation reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . The reaction typically occurs under aqueous conditions, making it a practical and scalable method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The choice of solvent and desulfurylation reagent is crucial for the successful formation of the isothiocyanate product .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyloctyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Scientific Research Applications
8-Phenyloctyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and thioureas.
Biology: Studied for its potential as a chemopreventive agent due to its ability to inhibit carcinogenesis.
Medicine: Investigated for its anti-cancer properties, particularly in lung cancer.
Industry: Utilized in the development of antimicrobial packaging materials due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-phenyloctyl isothiocyanate involves multiple pathways:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, it induces the expression of antioxidant proteins.
Inhibition of Proinflammatory Responses: By modulating the NFκB pathway, it reduces inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparison with Similar Compounds
8-Phenyloctyl isothiocyanate can be compared with other isothiocyanates such as:
Phenethyl Isothiocyanate: Known for its anti-cancer properties but less potent than this compound in certain models.
Sulforaphane: Widely studied for its chemopreventive effects but differs in its molecular targets and pathways.
Allyl Isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties but less effective in cancer prevention.
Uniqueness: this compound stands out due to its higher potency in inhibiting lung tumorigenesis compared to other isothiocyanates. Its unique structure, with a longer alkyl chain and phenyl group, contributes to its enhanced bioactivity .
Properties
CAS No. |
157469-20-0 |
|---|---|
Molecular Formula |
C15H21NS |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
8-isothiocyanatooctylbenzene |
InChI |
InChI=1S/C15H21NS/c17-14-16-13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h5,7-8,11-12H,1-4,6,9-10,13H2 |
InChI Key |
ASHKCODNQLPFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)



![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)

![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
